Chlorin E4
Overview
Description
Synthesis Analysis
Chlorin E4 can be synthesized through the derivatization of porphyrins, a method that has been extensively reviewed, covering the conversion of porphyrins to chlorins (Taniguchi & Lindsey, 2017). This approach involves hydrogenation, cycloaddition, annulation, and various "breaking and mending" techniques, demonstrating the diverse strategies available for chlorin synthesis. Another method involves the esterification of chlorin e6 with amino alcohols, leading to cationic water-soluble esters (Taima et al., 2005).
Molecular Structure Analysis
The molecular structure of Chlorin E4, characterized by its dihydroporphyrin macrocycle, includes one pyrroline ring and three pyrrole rings. This structure is central to its function and similar to the core chromophore of chlorophyll (Taniguchi & Lindsey, 2017). Modifications to this structure, such as the introduction of specific functional groups, can significantly alter the compound's properties and applications.
Chemical Reactions and Properties
Chlorin E4 undergoes various chemical reactions, reflecting its reactivity and potential for modification. For instance, the synthesis of amide derivatives of chlorin e6 showcases the molecule's versatility in forming secondary and tertiary amides under mild conditions (Belykh et al., 2007). These reactions demonstrate the compound's ability to engage in addition, substitution, and electron transfer processes, significantly influencing its chemical behavior and utility.
Physical Properties Analysis
The physical properties of Chlorin E4, such as its solubility, aggregation behavior, and light absorption characteristics, are crucial for its practical applications. These properties are influenced by the compound's molecular structure and the presence of functional groups. For example, the solubility and aggregation of chlorin derivatives can be tailored through chemical modifications, which is essential for their use in various scientific and technological contexts.
Chemical Properties Analysis
The chemical properties of Chlorin E4, including its reactivity with other substances and its stability under different conditions, are vital for understanding its behavior and potential applications. Studies on the reactions of chlorine with organic compounds provide insights into the reactivity and mechanisms involved in chlorination processes, highlighting the factors that influence the compound's chemical behavior (Deborde & von Gunten, 2008).
Scientific Research Applications
Chlorine Species Evolution in Water Treatment
Research by Mostafa et al. (2018) highlights that electrochlorination, a process involving the electrogeneration of chlorine species like Cl₂, ClO₂, and Cl₂O, is a crucial part of water treatment technologies. This method shows improved performance compared to conventional chlorination, especially in treating highly saline water, and has been subject to extensive study due to its reliability and efficiency in water disinfection (Mostafa et al., 2018).
Impurities in Chlorin e6 and Identification of Chlorin E4
A study by Isakau et al. (2007) identified impurities in chlorin e6, a pharmaceutical substance used in photodynamic therapy for various diseases. Among these impurities was chlorin e4. The study sheds light on the process and degradation-related impurities found in chlorin e6 and discusses the potential routes of formation of chlorin derivatives like chlorin e4 during the production and storage of chlorin e6 (Isakau et al., 2007).
Enhanced Photoreactivity of Dissolved Organic Matter after Chlorination
Wan et al. (2021) explored how chlorine disinfection affects the photoreactivity of dissolved organic matter (DOM) in wastewater. The study found that chlorination significantly alters the physicochemical properties of DOM, leading to an increased production of reactive species upon exposure to sunlight. This research is crucial for understanding the synergetic effects of chlorine disinfection on the removal of trace pollutants in surface waters (Wan et al., 2021).
Food Industry Applications
Graça et al. (2011) investigated the use of electrolyzed water, containing free chlorine, as a disinfectant for minimally processed apples. The study compared the efficacy of acidic and neutral electrolyzed water to sodium hypochlorite, highlighting the potential of chlorine-based solutions in maintaining food safety and extending shelf life in the fresh-cut industry (Graça et al., 2011).
Photodynamic Therapy Applications
Liao et al. (2023) discussed the extensive research on Chlorin e6 (Ce6), which includes chlorin e4 as a derivative, in antitumor therapies. Ce6, a chlorine-based porphyrin, has been developed as a photosensitizer for photodynamic therapy, dynamic acoustic therapy, and combined acoustic and light therapy for tumors. This study highlights the significant potential of chlorin e4 and its derivatives in various biomedical applications, including cancer treatment (Liao et al., 2023).
properties
IUPAC Name |
(17S,18S)-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O4/c1-8-20-15(3)23-12-25-17(5)22(10-11-29(38)39)31(36-25)19(7)32-30(33(40)41)18(6)26(37-32)14-28-21(9-2)16(4)24(35-28)13-27(20)34-23/h8,12-14,17,22,34-35H,1,9-11H2,2-7H3,(H,38,39)(H,40,41)/t17-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQWLZLQQVVKCI-JTSKRJEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C)CCC(=O)O)C)C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C)CCC(=O)O)C)C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorin E4 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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